molecular formula C15H12N6 B3097948 1,3,5-Tri(4-pyrazolyl)benzene CAS No. 1325728-09-3

1,3,5-Tri(4-pyrazolyl)benzene

Cat. No.: B3097948
CAS No.: 1325728-09-3
M. Wt: 276.3 g/mol
InChI Key: KPOMEKVZZCIYOE-UHFFFAOYSA-N
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Description

1,3,5-Tri(4-pyrazolyl)benzene is an organic compound with the molecular formula C15H12N6 and a molecular weight of 276.3 g/mol It is characterized by a benzene ring substituted with three pyrazolyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(4-pyrazolyl)benzene can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require moderate conditions and can be performed without the use of strong acids.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(4-pyrazolyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1,3,5-Tri(4-pyrazolyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri(4-pyrazolyl)benzene and its derivatives involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri(4-pyrazolyl)benzene is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features make it particularly useful in the synthesis of MOFs and other advanced materials, as well as in biological research for developing new therapeutic agents.

Properties

IUPAC Name

4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMEKVZZCIYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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